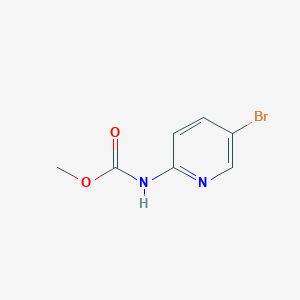

Methyl (5-bromopyridin-2-yl)carbamate

説明

Synthesis Analysis

The synthesis of compounds related to methyl (5-bromopyridin-2-yl)carbamate involves microwave-assisted reactions, offering a straightforward approach to novel nitrogen-containing scaffolds. This method allows for efficient access to these compounds by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives under microwave irradiation, highlighting the versatility of this synthetic route in producing a wide range of nitrogen-rich compounds (Henry, Haupt, & Turner, 2009).

Molecular Structure Analysis

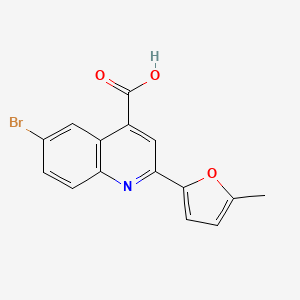

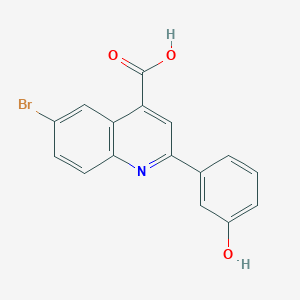

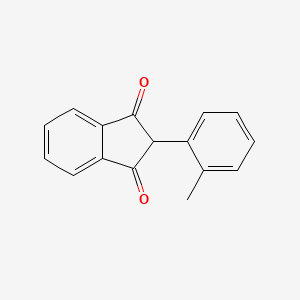

The molecular structure of related compounds, such as those derived from bromo and chloro substitutions on pyridine rings, has been extensively studied. Crystal structure analysis reveals that these molecules often adopt specific configurations that are significant for their reactivity and interaction with biological targets. For instance, Schiff base compounds synthesized from bromo and chloro salicylaldehydes and methylpyridin-2-ylamine demonstrate significant antibacterial activities, indicating the importance of molecular configuration in their biological efficacy (Wang, Nong, Sht, & Qi, 2008).

Chemical Reactions and Properties

Methyl (5-bromopyridin-2-yl)carbamate and its derivatives undergo various chemical reactions, including nucleophilic substitutions and carbonylations. These reactions are critical for the synthesis of complex molecules with potential pharmacological activities. For instance, electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid yields 6-aminonicotinic acid, showcasing the compound's reactivity towards carbon dioxide and its utility in synthesizing valuable carboxylic acids (Feng, Huang, Liu, & Wang, 2010).

科学的研究の応用

Microwave-assisted Synthesis Methyl (5-bromopyridin-2-yl)carbamate plays a role in the microwave-assisted synthesis of nitrogen-containing scaffolds. Henry, Haupt, and Turner (2009) describe its use in creating novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, achieved by condensing N-carbamate α- and β-amino carbonyl derivatives under microwave irradiation. This process allows efficient access to new nitrogen-containing structures (Henry, Haupt, & Turner, 2009).

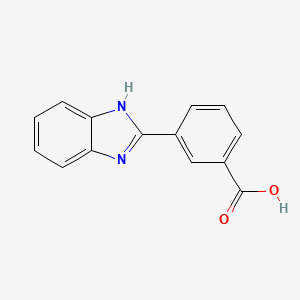

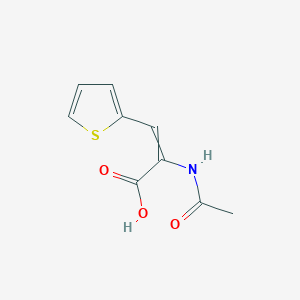

Antitumor Drug Synthesis The compound has been studied for its effectiveness in the synthesis of antitumor drugs. Atassi and Tagnon (1975) found that methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2yl] carbamate was active against various types of leukemia and carcinoma, indicating its potential in clinical applications (Atassi & Tagnon, 1975).

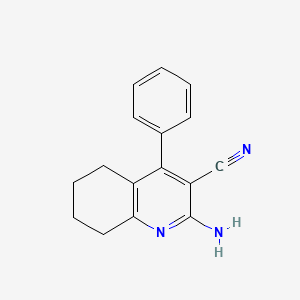

Synthesis of Anticancer Agents Methyl (5-bromopyridin-2-yl)carbamate also contributes to the synthesis of compounds that bind with cellular tubulin, demonstrating cytotoxic activity against experimental neoplasms. Temple, Rener, and Comber (1989) studied alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, providing insights into the development of anticancer agents (Temple, Rener, & Comber, 1989).

Electrocatalytic Carboxylation In the field of electrochemistry, methyl (5-bromopyridin-2-yl)carbamate is used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. Feng et al. (2010) investigated this process, which is conducted under mild conditions and avoids the use of volatile and toxic solvents, highlighting an environmentally friendly approach (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Potential Antineoplastic and Antifilarial Agents The synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, which have potential as antineoplastic and antifilarial agents, also utilizes this compound. Ram et al. (1992) described the synthesis and biological activity of these compounds, indicating their significant growth inhibition and accumulation in mitosis (Ram et al., 1992).

Safety And Hazards

将来の方向性

Carbamates, including “Methyl (5-bromopyridin-2-yl)carbamate”, have received much attention in recent years due to their application in drug design and discovery . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

特性

IUPAC Name |

methyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBRWUNZRUBCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355079 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (5-bromopyridin-2-yl)carbamate | |

CAS RN |

207922-56-3 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)

![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)